Lipophilicity Control: XLogP3 Reduction vs. Dehydroxylated Analog
The 3-hydroxy substituent on the target compound significantly reduces lipophilicity compared to the non-hydroxylated analog, 4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid (CAS 195457-71-7). The target compound has a computed XLogP3 of 3.6 [1], while the dehydroxy analog has a computed XLogP3 of 4.7 [2]. This 1.1 log unit difference represents a >10-fold decrease in the octanol-water partition coefficient.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.6 |
| Comparator Or Baseline | 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid: 4.7 |
| Quantified Difference | Δ 1.1 log units (target is less lipophilic) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
Lower lipophilicity is critical for reducing non-specific protein binding, improving aqueous solubility, and avoiding metabolic liabilities like CYP450 inhibition, guiding the selection of a more developable chemical scaffold.
- [1] PubChem. Compound Summary for CID 53227629, 3-Hydroxy-4-(4-trifluoromethylphenyl)benzoic acid. National Library of Medicine. View Source
- [2] PubChem. Compound Summary for CID 2782719, 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid. National Library of Medicine. View Source
